Phenethyl beta-D-galactopyranoside Phenethyl beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 14861-16-6
VCID: VC0081143
InChI: InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1
SMILES: C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C14H20O6
Molecular Weight: 284.3 g/mol

Phenethyl beta-D-galactopyranoside

CAS No.: 14861-16-6

Main Products

VCID: VC0081143

Molecular Formula: C14H20O6

Molecular Weight: 284.3 g/mol

Phenethyl beta-D-galactopyranoside - 14861-16-6

CAS No. 14861-16-6
Product Name Phenethyl beta-D-galactopyranoside
Molecular Formula C14H20O6
Molecular Weight 284.3 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol
Standard InChI InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1
Standard InChIKey MLRIJUWUQTVDQE-MBJXGIAVSA-N
Isomeric SMILES C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
SMILES C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O
PubChem Compound 84675
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator